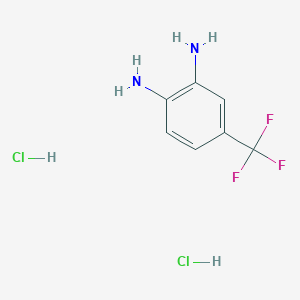
4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride
Descripción general
Descripción
“4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number 1313012-28-0 . It has a molecular weight of 281.13 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms in the molecule. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 281.13 . The InChI code is1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 , and the molecular formula is C7H7F3N2S .
Aplicaciones Científicas De Investigación
Optical and Thermal Properties of Polyimides
Polyimide Synthesis and Optical Properties : Research by Xing et al. (2011) focuses on synthesizing polyimides using diamine monomers, including a derivative of 4-(Trifluoromethyl)benzene-1,2-diamine. These polyimides exhibit excellent thermal stability, transparency, and optical properties suitable for applications in optoelectronics and communication windows (Xing, Wang, Gao, & Jiang, 2011).
Solubility and Thermal Properties of Polyimides : A study by Qiu et al. (2006) investigates polyimides derived from diamines, including a variant of 4-(Trifluoromethyl)benzene-1,2-diamine. These polyimides show enhanced solubility, thermal stability, and mechanical properties, making them potential materials for various industrial applications (Qiu, Wang, Zhang, Zhang, Ding, & Gao, 2006).
Fluorinated Polyimides with Enhanced Properties : Jang et al. (2007) synthesized a series of fluorinated polyimides using a derivative of 4-(Trifluoromethyl)benzene-1,2-diamine. These materials exhibit low dielectric constants and excellent optical properties, suggesting their suitability for advanced optoelectronic devices (Jang, Lee, Lee, Choi, Shin, & Han, 2007).
Material Enhancement and Applications
Enhancement of Polymer Films : Liu et al. (2008) explored the synthesis of fluorinated poly(ether imide)s using derivatives of 4-(Trifluoromethyl)benzene-1,2-diamine. These polymers display high optical transparency and low dielectric constants, making them suitable for applications in electronics and coatings (Liu, Zhang, Guan, Li, & Jiang, 2008).
Development of Soluble Fluoro-Polyimides : Xie et al. (2001) synthesized fluoro-polyimides using a fluorine-containing aromatic diamine, closely related to 4-(Trifluoromethyl)benzene-1,2-diamine. These polyimides possess excellent thermal stability and hygrothermal stability, making them suitable for high-performance applications (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Applications in Organosoluble Polyimides : Liu et al. (2005) studied the synthesis of organosoluble polyimides from novel diamine monomers, including a variant of 4-(Trifluoromethyl)benzene-1,2-diamine. These polyimides showed high thermal stability and good solubility, indicating their potential in various industrial applications (Liu, Hu, Matsumoto, Jiang, & Ando, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDPLWGMGSBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)
![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)
![methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B3098044.png)
![4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion](/img/structure/B3098060.png)
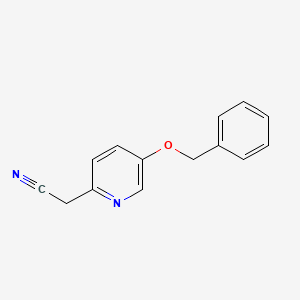
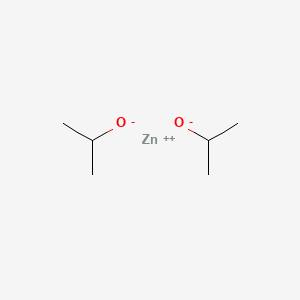
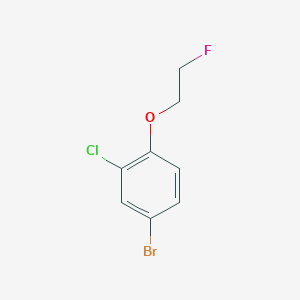
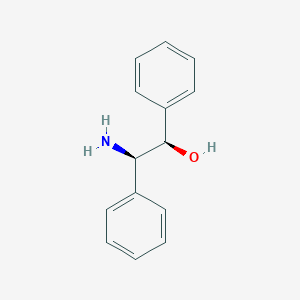
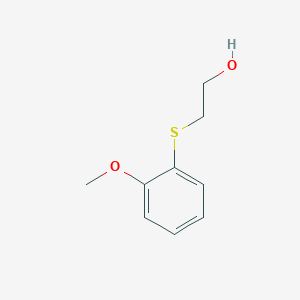
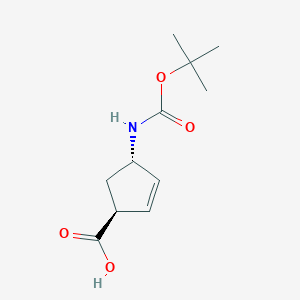

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)
![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)
